2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

Positional Isomerism GPCR Ligand Design Structure-Activity Relationship

2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0) is a fully aromatic imidazo[2,1-b]thiazole derivative with a para-substituted phenylbutanamide moiety. Its molecular formula is C17H19N3OS and its molecular weight is 313.42 g/mol.

Molecular Formula C17H19N3OS
Molecular Weight 313.42
CAS No. 893991-93-0
Cat. No. B2707478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
CAS893991-93-0
Molecular FormulaC17H19N3OS
Molecular Weight313.42
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-13(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21)
InChIKeyGVDBRTUMAAUWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0): Core Structure and Procurement Profile


2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0) is a fully aromatic imidazo[2,1-b]thiazole derivative with a para-substituted phenylbutanamide moiety. Its molecular formula is C17H19N3OS and its molecular weight is 313.42 g/mol . The compound is commercially available for research use with a typical purity of 95%+ . The imidazo[2,1-b]thiazole scaffold is recognized in medicinal chemistry for its broad range of biological activities, including kinase inhibition and GPCR modulation, but the specific biological profile of this compound is not yet documented in the peer-reviewed primary literature.

Imidazothiazole scaffold may support target-fishing studies
Defined para-substitution supports regioisomeric SAR comparison
Research-grade purity for screening workflows

Procurement Risk: Why Generic Substitution of 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0) is Not Advisable


Within the imidazo[2,1-b]thiazole chemical space, seemingly minor structural modifications can lead to substantial shifts in biological target engagement and physicochemical properties. The compound features a specific combination of a para-substituted phenyl ring, an unsubstituted imidazo[2,1-b]thiazole core, and a 2-ethylbutanamide side chain. Closely related analogs—such as the meta-substituted positional isomer (CAS 893970-24-6), the 3-methyl imidazothiazole analog, and the 2,3-dihydro (tetrahydro) derivatives—differ in at least one critical structural parameter. In the absence of target-specific screening data for this compound, such structural differences cannot be assumed to be functionally silent; they may alter hydrogen-bonding patterns, molecular shape, and metabolic stability [1]. Therefore, generic substitution without experimental validation risks compromising the integrity of a research program.

Regioisomeric shift (para vs. meta) may alter target binding geometry
Core saturation may shift metabolic stability profile
Side chain branching alters lipophilicity and may affect free fraction

Quantitative Differentiation Evidence for 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0) Versus Structural Analogs


Para- vs. Meta-Substitution: Regioisomeric Impact on Molecular Recognition

The target compound bears a para-substituted phenyl ring linked to the imidazo[2,1-b]thiazole, whereas the closest commercially listed analog (CAS 893970-24-6) is the meta-substituted regioisomer. In medicinal chemistry, changing the substitution geometry from para to meta can alter the exit vector angle by approximately 60° and modify the distance between the amide hydrogen bond donor/acceptor and the heterocyclic core . While no direct biological comparison has been published for this specific pair, class-level knowledge from GPCR and kinase programs indicates that regioisomeric swapping frequently results in >10-fold differences in target affinity or functional activity [1].

Regioisomeric Impact
Class-level inference
Para vs. Meta substitution shifts exit vector by ~60°, historically associated with >10-fold affinity shifts (no direct data for this pair).
Regioisomer may alter target engagement
No head-to-head biological comparison; class-level inference
Positional Isomerism GPCR Ligand Design Structure-Activity Relationship

Aromatic vs. Saturated Imidazothiazole Core: Impact on Planarity and Metabolic Stability

The target compound contains a fully aromatic imidazo[2,1-b]thiazole ring system, whereas several commercially available analogs (e.g., N-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-butyramide, CAS 39842-18-7) possess a partially saturated 2,3,5,6-tetrahydro core. Saturation of the thiazole ring reduces aromaticity, increases molecular flexibility, and typically lowers logP by 0.5–1.5 units while improving aqueous solubility [1]. No direct comparative metabolic stability data exist for this compound, but the aromatic core is more likely to be susceptible to CYP450-mediated oxidation at the thiazole sulfur or imidazole positions compared to the saturated analog [2].

Core Saturation State
Class-level inference
Fully aromatic core vs tetrahydro: estimated ΔlogP +0.5 to +1.5, higher metabolic susceptibility predicted.
Aromatic core may increase metabolic clearance
In silico prediction; no direct ADME comparison
Core Saturation Metabolic Stability CYP450 Susceptibility

2-Ethylbutanamide Side Chain: Branching Effects on Lipophilicity and Solubility

The compound's 2-ethylbutanamide side chain represents a moderately branched, lipophilic motif. Compared to the simpler butyramide analog N-[3-(6-imidazo[2,1-b]thiazolyl)phenyl]butanamide, this adds two extra methylene units and branching, which is predicted to increase logP by approximately 1.0–1.8 units while reducing aqueous solubility by roughly 3–10 fold, based on established fragment-based calculations . In the absence of direct comparative solubility measurements, this predicted difference is based on the differential contribution of the ethyl branch versus linear alkyl chain to cLogP using standard medicinal chemistry models [1].

Side Chain Branching
Data to verify
2-ethylbutanamide vs butyramide: estimated ΔcLogP +1.0 to +1.8, solubility decrease predicted.
Higher lipophilicity may reduce free fraction in assays
Calculated fragment comparison; experimental solubility data needed
Side Chain Optimization Lipophilicity Solubility

Absence of 3-Methyl Substitution: Implications for Imidazole Reactivity and Target Selectivity

The target compound lacks a methyl substituent at the imidazole 3-position, in contrast to analogs such as 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893983-60-3). The 3-methyl group can sterically shield the imidazole nitrogen from metabolic oxidation and can also influence hydrogen-bonding interactions with target residues . While direct target selectivity data are absent, the unmethylated imidazole in this compound presents a more polar, hydrogen-bond-capable surface that may favor different target profiles compared to the methylated analog [1].

Imidazole 3-Substitution
Class-level inference
3-H vs 3-CH3: unmethylated presents more polar surface, may alter H-bond interactions.
Substitution status may differentiate target profiles
No comparative selectivity data
Imidazole Substitution Metabolic Soft Spot Target Selectivity

Recommended Application Scenarios for 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide (CAS 893991-93-0)


Chemical Biology Tool Compound for GPCR or Kinase Target Fishing

Based on the para-substituted, fully aromatic imidazo[2,1-b]thiazole scaffold, this compound is best deployed as a screening tool in target fishing experiments or chemoproteomics studies. Its distinct regioisomeric identity (para vs. meta) and lack of imidazole methylation make it a suitable probe for identifying protein targets that preferentially engage planar, hydrogen-bond-capable heterocycles [1].

Structure-Activity Relationship (SAR) Exploration of Imidazothiazole Series

As part of a systematic SAR campaign, this compound serves as a key comparator for evaluating the impact of (a) phenyl substitution geometry, (b) core aromaticity, and (c) side chain branching. Its procurement alongside the meta isomer (CAS 893970-24-6) and the tetrahydro analog (CAS 39842-18-7) allows for a controlled experimental matrix to deconvolute these structural parameters .

Computational Docking and Pharmacophore Modeling Studies

Given the absence of published experimental target data, this compound is well-suited for virtual screening and molecular docking campaigns. Its planar aromatic core and defined exit vector geometry facilitate the construction of pharmacophore models that can be validated against purchased physical samples .

Analytical Reference Standard for Imidazothiazole Library QC

With a catalog purity specification of 95%+ and a well-defined molecular weight of 313.42 g/mol, this compound can serve as an HPLC or LC-MS reference standard for quality control of larger imidazothiazole screening libraries .

Application
Selection Property
Validation Focus
Target-fishing probe
Para-substituted aromatic core
Target engagement with planar heterocycles
SAR comparator
Regioisomeric and core saturation variants
Deconvolution of structural parameters
Computational docking
Planar geometry, defined exit vector
Pharmacophore model validation
QC reference standard
Consistent quality, characterized structure
HPLC/LC-MS library QC
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